
3,6-Dimethoxy-9-(2,4,6-trimethylphenyl)-9H-fluoren-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethoxy-9-(2,4,6-trimethylphenyl)-9H-fluoren-9-OL is an organic compound with a complex structure that includes a fluoren-9-OL core substituted with methoxy and trimethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-9-(2,4,6-trimethylphenyl)-9H-fluoren-9-OL typically involves multiple steps, starting from readily available precursors. One common method involves the Ullmann-type reaction, where 3,6-dimethoxy-9H-carbazole is reacted with a phenyl halide to form the N-phenyl carbazole intermediate . This intermediate is then further modified through a series of reactions to introduce the trimethylphenyl and methoxy groups, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethoxy-9-(2,4,6-trimethylphenyl)-9H-fluoren-9-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized fluoren-9-OL derivatives.
Aplicaciones Científicas De Investigación
3,6-Dimethoxy-9-(2,4,6-trimethylphenyl)-9H-fluoren-9-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3,6-Dimethoxy-9-(2,4,6-trimethylphenyl)-9H-fluoren-9-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dimethyl-9H-carbazole: A structurally related compound with similar aromatic characteristics.
9-Phenyl-9H-fluorene: Another related compound with a phenyl group attached to the fluoren-9-OL core.
Uniqueness
3,6-Dimethoxy-9-(2,4,6-trimethylphenyl)-9H-fluoren-9-OL is unique due to the presence of both methoxy and trimethylphenyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
113533-27-0 |
|---|---|
Fórmula molecular |
C24H24O3 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
3,6-dimethoxy-9-(2,4,6-trimethylphenyl)fluoren-9-ol |
InChI |
InChI=1S/C24H24O3/c1-14-10-15(2)23(16(3)11-14)24(25)21-8-6-17(26-4)12-19(21)20-13-18(27-5)7-9-22(20)24/h6-13,25H,1-5H3 |
Clave InChI |
KHVWZNWISSHORS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2(C3=C(C=C(C=C3)OC)C4=C2C=CC(=C4)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)
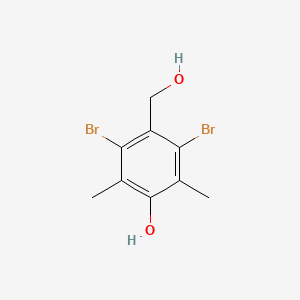

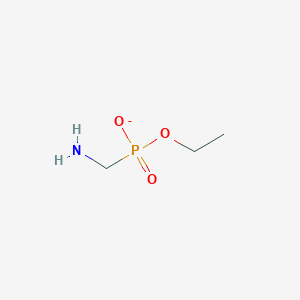
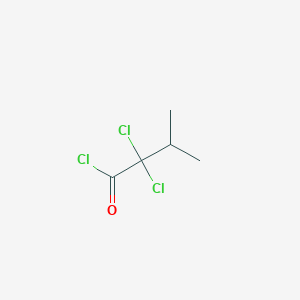
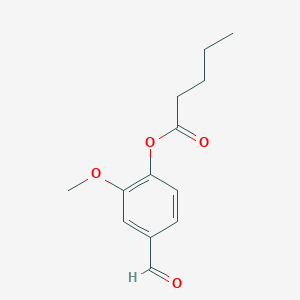

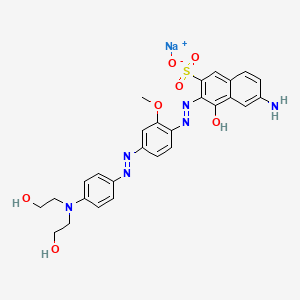

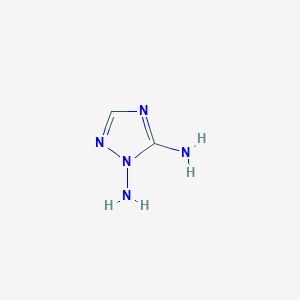

![2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol](/img/structure/B14294107.png)
